molecular formula C9H5F4NO B8466523 5-Fluoro-2-(2,2,2-trifluoro-ethoxy)-benzonitrile

5-Fluoro-2-(2,2,2-trifluoro-ethoxy)-benzonitrile

Cat. No. B8466523
M. Wt: 219.14 g/mol
InChI Key: YTOXTIKTLNGGPV-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

2,5-difluoro-benzonitrile was reacted with 2,2,2-trifluoro-ethanol according to the method of Example 84A to provide the title compound. MS (DCI/NH3) m/z 220 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[F:11][C:12]([F:16])([F:15])[CH2:13][OH:14]>>[F:10][C:7]1[CH:8]=[CH:9][C:2]([O:14][CH2:13][C:12]([F:16])([F:15])[F:11])=[C:3]([CH:6]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C#N)C1)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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